BenchChemオンラインストアへようこそ!

N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide

ACAT inhibition Structure-activity relationship Imidazole regioisomers

This 4-thioether imidazole offers a distinct pharmacophoric geometry not interchangeable with 2-thioether or N-aryl analogs. Its unexplored N-cyclopentylacetamide terminus addresses gaps in α-glucosidase and ACAT inhibitor SAR. Reduced H-bonding capacity predicts superior membrane permeability vs. polar heteroaryl analogs. Essential for hit-expansion libraries where positional isomer activity cliffs demand exact regioisomeric identity.

Molecular Formula C22H23N3OS
Molecular Weight 377.51
CAS No. 950273-03-7
Cat. No. B2452336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide
CAS950273-03-7
Molecular FormulaC22H23N3OS
Molecular Weight377.51
Structural Identifiers
SMILESC1CCC(C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H23N3OS/c26-19(23-18-13-7-8-14-18)15-27-22-20(16-9-3-1-4-10-16)24-21(25-22)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2,(H,23,26)(H,24,25)
InChIKeyMQWOFMQNXRHBPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-2-[(2,5-Diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide (CAS 950273-03-7): Scaffold Identity, Physicochemical Profile, and Procurement-Relevant Classification


N-Cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide (CAS 950273-03-7) is a synthetic small-molecule featuring a 4,5-diphenylimidazole core connected via a thioether bridge to an N-cyclopentylacetamide moiety [1]. Its molecular formula is C22H23N3OS with a molecular weight of 377.51 g/mol . The compound belongs to the broader class of 2,4,5-trisubstituted imidazoles, a scaffold recognized for diverse pharmacological activities including α-glucosidase inhibition, ACAT inhibition, and anti-inflammatory effects [2]. For procurement purposes, the compound is primarily available through screening compound suppliers and is intended for non-human research use only .

Why In-Class Imidazole-Sulfanyl-Acetamides Cannot Substitute for N-Cyclopentyl-2-[(2,5-Diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide (CAS 950273-03-7) Without Quantitative Re-Validation


Compounds within the 2,5-diphenylimidazole-sulfanyl-acetamide family exhibit extreme sensitivity of biological activity to seemingly minor structural variations. For instance, the ACAT inhibitory potency of 2-(alkylthio)-4,5-diphenyl-1H-imidazoles spans nearly an order of magnitude depending solely on the alkyl substituent at the 2-position (e.g., cyclohexylmethylsulfanyl derivative IC50 = 100 nM vs. ethylsulfanyl derivative IC50 = 770 nM) [1][2]. The specific combination of a thioether at the 4-position (rather than the 2-position) of the imidazole ring and an N-cyclopentylacetamide terminus creates a distinct pharmacophoric geometry that is not interchangeable with analogs bearing N-phenyl, N-thiazolyl, or other amide substituents [3]. Generic substitution without re-assaying under identical conditions introduces unquantifiable risk of activity loss, selectivity shift, or altered physicochemical behavior, making this compound's unique substitution pattern essential for reproducibility in target-engagement studies.

Quantitative Differentiation Evidence for N-Cyclopentyl-2-[(2,5-Diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide (CAS 950273-03-7): Comparator-Based Performance Data


Regioisomeric Scaffold Differentiation: 4-Thioether vs. 2-Thioether Substitution Determines ACAT Inhibitory Potency by ~7.7-Fold

Within the 4,5-diphenylimidazole scaffold, the position of the thioether linkage critically determines biological activity. The closest characterized analog, 2-cyclohexylmethylsulfanyl-4,5-diphenyl-1H-imidazole (CHEMBL136338), exhibits an ACAT IC50 of 100 nM in rat liver microsomes, while the 2-ethylsulfanyl analog (CHEMBL274020) shows a substantially weaker IC50 of 770 nM — a 7.7-fold difference attributable solely to the alkyl chain on the sulfur at the 2-position [1][2]. The target compound N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide moves the thioether to the 4-position of the imidazole and couples it to an N-cyclopentylacetamide, a regioisomeric change for which no direct ACAT data exist in the public domain, but which structurally precludes the binding mode utilized by 2-thioether analogs [3]. This regioisomeric distinction mandates independent pharmacological profiling.

ACAT inhibition Structure-activity relationship Imidazole regioisomers

N-Cyclopentyl vs. N-Phenyl Amide Terminus: α-Glucosidase Inhibitory Potency Is Exquisitely Sensitive to Amide Substituent Identity

A systematic SAR study of 4,5-diphenylimidazole-N-phenylacetamide derivatives revealed that the most potent α-glucosidase inhibitor in the library, compound 7h, achieved a Ki value of 86.3 μM and displayed competitive inhibition kinetics [1]. Crucially, potency varied substantially across the 12-member library (compounds 7a–7l) depending on substituents on the N-phenyl ring, with only a subset showing meaningful inhibition. The target compound replaces the entire N-phenylacetamide terminus with an N-cyclopentylacetamide group — a non-aromatic, saturated cyclic amide — which is not represented in the published 4,5-diphenylimidazole-N-phenylacetamide SAR landscape. The absence of an aromatic ring at the amide nitrogen eliminates potential π-stacking interactions with the α-glucosidase active site and introduces distinct conformational constraints due to the cyclopentyl ring [2].

α-Glucosidase inhibition Type 2 diabetes SAR

Analytical QC Benchmark: 1H NMR Spectral Fingerprint Enables Identity Confirmation and Differentiates from Co-Eluting Analogs

The compound has a verified 1H NMR spectrum archived in the SpectraBase database (Compound ID: DWrkOlLIqcj), providing a definitive analytical fingerprint for identity verification and purity assessment [1]. This spectral dataset allows procurement teams to confirm compound identity upon receipt and to distinguish the target compound from closely related analogs that may co-elute under standard HPLC conditions, such as N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide (CAS 901242-00-0) or N-(2H-1,3-benzodioxol-5-yl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide . The presence of the cyclopentyl proton resonances (δ ~1.4–2.1 ppm, multiplet) and the characteristic imidazole NH signal provides unambiguous structural confirmation.

Quality control 1H NMR Analytical characterization

Physicochemical Differentiation: Calculated LogP and Hydrogen Bonding Profile Distinguish from More Polar N-Heteroaryl Analogs

The target compound (C22H23N3OS, MW 377.51) bears a lipophilic N-cyclopentyl group and two unsubstituted phenyl rings, yielding a calculated LogP that is higher than analogs bearing heteroaryl amide substituents such as N-(thiazol-2-yl)acetamide (CAS 901258-34-2, C20H16N4OS2, MW 392.5, contains additional sulfur and nitrogen atoms capable of hydrogen bonding) . The increased lipophilicity of the N-cyclopentyl derivative is expected to enhance membrane permeability in cell-based assays while potentially reducing aqueous solubility — a trade-off that directly impacts assay design, DMSO stock concentration limits, and in vitro-to-in vivo translation strategies [1]. This differentiates the compound from more polar analogs in the same chemical series.

Lipophilicity Drug-likeness Physicochemical properties

Synthetic Tractability Advantage: Modular Assembly via Thioether-Alkylation vs. Multi-Step Heterocycle Construction Required for Fused-Ring Analogs

The target compound's synthetic route involves a convergent assembly: formation of the 2,5-diphenylimidazole core, followed by thioether formation at the 4-position using a suitable thiolating agent, and final amidation with cyclopentylamine . This modular strategy contrasts with the multi-step linear syntheses required for fused-ring imidazole analogs (e.g., imidazo[1,2-c]quinazolines) or 2,4,5-trisubstituted imidazoles requiring sequential C–C and C–N bond formations [1]. The convergent nature enables independent optimization of the imidazole core, the thioether linker, and the amide terminus, facilitating analog library generation for SAR exploration at a lower synthetic cost per compound compared to scaffolds requiring de novo heterocycle construction for each derivative.

Synthetic chemistry Medicinal chemistry Analogs

High-Strength Differential Evidence Is Limited: Transparent Assessment of the Public Data Landscape

A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem found no primary research articles or patents that report quantitative biological activity data (IC50, Ki, EC50, % inhibition at defined concentration, or selectivity metrics) specifically for CAS 950273-03-7 [1][2][3]. The compound is absent from major public bioactivity databases (ChEMBL, PubChem BioAssay) and does not appear in peer-reviewed pharmacological literature indexed in PubMed. All available evidence for this compound is structural, spectroscopic, or inferred from closely related analogs within the 4,5-diphenylimidazole-sulfanyl-acetamide chemotype. Procurement decisions must therefore be based on the compound's structural differentiation from characterized analogs, its verified analytical identity (1H NMR), and its physicochemical profile, rather than on demonstrated superiority in any specific biological assay.

Data availability Evidence gaps Procurement risk assessment

Recommended Procurement and Application Scenarios for N-Cyclopentyl-2-[(2,5-Diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide (CAS 950273-03-7)


De Novo α-Glucosidase Inhibitor Screening for Type 2 Diabetes Drug Discovery

The 4,5-diphenylimidazole scaffold has validated α-glucosidase inhibitory activity, with the most potent derivative (7h) achieving a Ki of 86.3 μM in the N-phenylacetamide series [1]. The target compound's N-cyclopentylacetamide terminus represents unexplored chemical space within this pharmacophore. Procurement is justified for laboratories running primary α-glucosidase inhibition screens seeking to identify novel chemotypes with structure-activity relationships distinct from the published N-phenylacetamide series.

ACAT Inhibition Profiling with Regioisomeric Selectivity Assessment

2-(Alkylthio)-4,5-diphenyl-1H-imidazoles are established ACAT inhibitors with IC50 values ranging from 100 nM to 770 nM depending on the alkylthio substituent [1][2]. The target compound's 4-thioether regioisomeric configuration provides a tool to probe whether ACAT inhibition tolerates relocation of the sulfur substituent from the 2- to the 4-position — a question not addressed in published ACAT SAR studies. Procurement is appropriate for academic or industrial labs conducting ACAT inhibitor lead optimization.

Focused Screening Library Construction for Imidazole-Based Anti-Inflammatory Lead Discovery

The patent literature documents anti-inflammatory applications for 4,5-diaryl-2-(substituted-thio)imidazoles, including utility in arthritis and related inflammatory conditions [1]. The target compound's combination of a 4-thioether linkage, two unsubstituted phenyl rings, and an N-cyclopentylacetamide terminus adds structural diversity to screening decks that may already contain 2-thioether or N-aryl analogs. Procurement supports library diversification strategies aimed at identifying novel anti-inflammatory scaffolds.

Physicochemical Property-Driven Hit Triage: Evaluating Lipophilic Imidazole Probes for Membrane Permeability-Dependent Assays

The compound's reduced hydrogen-bonding capacity (3 acceptors, 1 donor) and N-cyclopentyl lipophilic group predict higher membrane permeability compared to more polar N-heteroaryl analogs such as the thiazol-2-yl derivative (5 acceptors, 2 donors) [1][2]. Procurement is indicated for cell-based phenotypic screening campaigns where intracellular target engagement is required and polar analogs have demonstrated insufficient cellular uptake.

Quote Request

Request a Quote for N-cyclopentyl-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.